![molecular formula C9H9ClN2O2 B2845228 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2418708-20-8](/img/structure/B2845228.png)
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride
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Overview
Description
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride, also known as MPP, is an organic compound that belongs to the class of pyrrolopyridine derivatives. MPP is widely used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have been focused on the synthesis of various heterocyclic compounds using pyrrolopyridine as a core structure due to its potential applications in pharmaceuticals and materials science. For instance, Bencková and Krutošíková (1997) reported the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, highlighting the compound's utility in creating complex heterocyclic systems (Bencková & Krutošíková, 1997).
Antibacterial Activity
Pyrrolopyridine derivatives have been explored for their antibacterial properties. For example, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, discovering compounds with in vitro antibacterial activity (Toja et al., 1986).
Molecular Structure and Computational Study
The molecular structure and computational study of pyrrolopyridine derivatives have been a subject of interest for many researchers. Shen et al. (2012) conducted a detailed analysis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, demonstrating the value of computational methods in understanding the structural properties of these compounds (Shen et al., 2012).
Advanced Glycation End Products
The role of pyrrolopyridine derivatives in the formation of advanced glycation end products (AGEs) has been explored, with Nakamura et al. (1997) identifying vesperlysines A, B, and C as major fluorescent AGEs in the hydrochloric acid hydrolysis of AGE-BSA. This research underscores the importance of these compounds in understanding the biochemical processes involving glucose and protein reactions (Nakamura et al., 1997).
Antimicrobial Agents
Al-Omar and Amr (2010) synthesized a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from pyridinedicarbonyl dichloride and L-alanine, demonstrating significant antimicrobial activity comparable to reference antibiotic drugs. This study showcases the potential of pyrrolopyridine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, potentially slowing down tumor growth .
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways . This can lead to reduced cell proliferation and migration, as well as inhibited angiogenesis . In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13;/h2-4,11H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWLFHRPROVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride |
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